2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid
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Overview
Description
2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridazinone ring, and an acetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea under reflux conditions.
Introduction of the Pyridazinone Ring: The pyridazinone ring is introduced through a cyclization reaction involving appropriate hydrazine derivatives and diketones.
Coupling of the Thiazole and Pyridazinone Rings: The thiazole and pyridazinone rings are coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is unique due to its combination of a thiazole ring, a pyridazinone ring, and an acetic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13F2N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[1-[(5,7-difluoro-1,3-benzothiazol-2-yl)methyl]-4,5-dimethyl-6-oxopyridazin-3-yl]acetic acid |
InChI |
InChI=1S/C16H13F2N3O3S/c1-7-8(2)16(24)21(20-11(7)5-14(22)23)6-13-19-12-4-9(17)3-10(18)15(12)25-13/h3-4H,5-6H2,1-2H3,(H,22,23) |
InChI Key |
LKZLBRMKMWLEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1CC(=O)O)CC2=NC3=C(S2)C(=CC(=C3)F)F)C |
Origin of Product |
United States |
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